molecular formula C10H12O2S B13149921 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene

1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene

Cat. No.: B13149921
M. Wt: 196.27 g/mol
InChI Key: RSRONKXPVFARBS-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a methanesulfonyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-(prop-2-en-1-yl)benzene using methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methanesulfonyl-4-(prop-2-en-1-yl)benzene is unique due to the presence of both a methanesulfonyl group and a prop-2-en-1-yl group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-methylsulfonyl-4-prop-2-enylbenzene

InChI

InChI=1S/C10H12O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h3,5-8H,1,4H2,2H3

InChI Key

RSRONKXPVFARBS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC=C

Origin of Product

United States

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